

# 1-(3-Chlorophenyl)propylamine molecular formula and weight

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## Compound of Interest

Compound Name:	[1-(3-Chlorophenyl)propyl] (methyl)amine
CAS No.:	953729-66-3
Cat. No.:	B13898572

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An In-depth Technical Guide to 1-(3-Chlorophenyl)propylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)propylamine, a substituted phenethylamine derivative of significant interest in medicinal chemistry and pharmacological research. This document details the fundamental molecular properties, including its molecular formula and weight. It further delves into its synthesis, analytical characterization, and potential applications, particularly as a precursor or analogue in the development of novel therapeutic agents. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

## Core Molecular Attributes

1-(3-Chlorophenyl)propylamine is a chiral compound belonging to the class of aromatic amines. The presence of a chlorine atom on the phenyl ring at the meta position significantly influences its electronic properties and metabolic stability, making it a subject of interest in the synthesis of psychoactive compounds and other pharmaceutical agents.

## Molecular Formula and Weight

The fundamental chemical identity of 1-(3-Chlorophenyl)propylamine is defined by its molecular formula and weight.

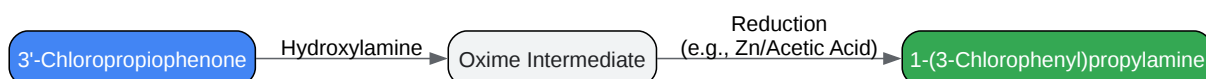
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClN	[1]
Molecular Weight	169.65 g/mol	[1]
IUPAC Name	1-(3-chlorophenyl)propan-1-amine	
CAS Number	1168139-52-3 (for (R)-enantiomer)	[1]

## Synthesis and Chemical Properties

The synthesis of 1-(3-Chlorophenyl)propylamine can be achieved through various reductive amination strategies. A common and effective method involves the reaction of a corresponding ketone with an amine source in the presence of a reducing agent.

### General Synthesis Pathway

The synthesis typically starts from 3'-chloropropiophenone, which is then converted to the target amine.



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Caption: A generalized synthetic route to 1-(3-Chlorophenyl)propylamine.

## Step-by-Step Synthesis Protocol

The following protocol outlines a common method for the synthesis of chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives, which can be adapted for 1-(3-Chlorophenyl)propylamine by using the appropriate starting materials.

### Step 1: Oxime Formation

- Dissolve 1-(3-Chlorophenyl)propan-1-one in a suitable solvent mixture, such as pyridine and ethanol.
- Add hydroxylamine hydrochloride to the solution in portions.
- Heat the reaction mixture to reflux for several hours to ensure complete conversion to the oxime.
- Remove the solvent under reduced pressure and add water to the residue.
- Filter the solid product and dry it under vacuum.

### Step 2: Reduction of the Oxime

- To a cooled solution of the oxime intermediate in ethanol, add acetic acid.
- Add zinc dust portion-wise over a period of 30 minutes while keeping the reaction cool.
- Allow the reaction to proceed until completion.
- Filter the reaction mixture to remove any unreacted zinc.
- The resulting solution contains the desired 1-(3-Chlorophenyl)propylamine.

### Step 3: Isolation and Purification

- The crude product can be purified by column chromatography on silica gel.

- For the hydrochloride salt, the purified amine is dissolved in a suitable solvent like methanol, and methanolic HCl is added to adjust the pH to 1-2.
- The solvent is then removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent like n-hexane to yield the hydrochloride salt.

## Analytical Characterization

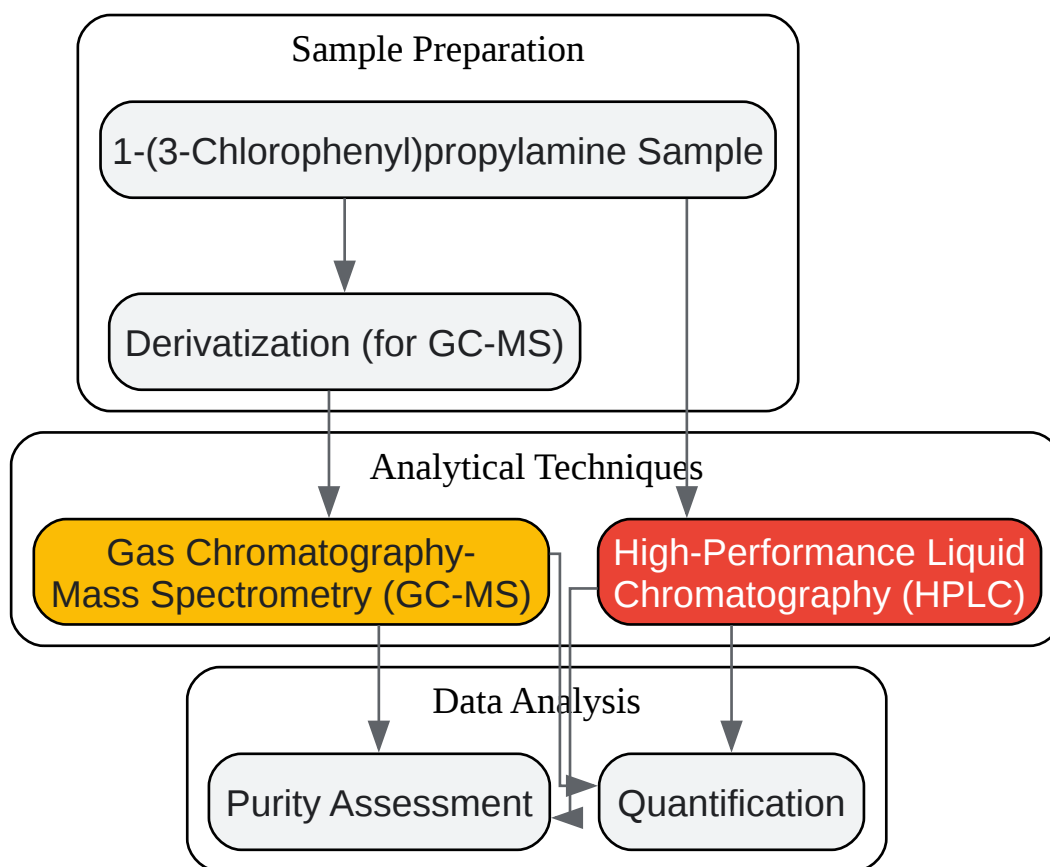
The identity and purity of 1-(3-Chlorophenyl)propylamine are typically confirmed using a combination of spectroscopic and chromatographic techniques.

### Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for elucidating the molecular structure.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

### Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely used for purity assessment and quantification. For primary amines like 1-(3-Chlorophenyl)propylamine, derivatization is often employed in GC-MS to improve peak shape and thermal stability.<sup>[2]</sup>



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Caption: Workflow for the analytical characterization of 1-(3-Chlorophenyl)propylamine.

## Applications in Drug Development and Research

While specific biological activity data for 1-(3-Chlorophenyl)propylamine is not extensively documented in publicly available literature, its structural similarity to known pharmacologically active compounds suggests its potential as a building block in drug discovery.

The core phenethylamine scaffold is a well-established feature in compounds that interact with the central nervous system.[3] The 3-chloro substitution can enhance metabolic stability and modify binding affinity to biological targets.[3]

Derivatives of 1-(3-Chlorophenyl)propylamine could potentially be investigated as:

- Monoamine Reuptake Inhibitors: The structure is analogous to compounds that target transporters for serotonin, norepinephrine, and dopamine.[3]
- Receptor Ligands: The molecule's shape and electronic properties may allow it to bind to various G-protein coupled receptors (GPCRs) or ion channels.[3]

It is important to note that this compound is related to other psychoactive substances, such as the synthetic cathinone 3-chloromethcathinone (3-CMC), which is a stimulant.[4][5]

## Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling 1-(3-Chlorophenyl)propylamine and its derivatives.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
- Handling: Use in a well-ventilated area, such as a fume hood. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

## Conclusion

1-(3-Chlorophenyl)propylamine is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its defined molecular formula of  $C_9H_{12}ClN$  and molecular weight of 169.65 g/mol provide a solid foundation for its use in the synthesis of novel compounds. This guide has provided an in-depth overview of its synthesis, analytical characterization, and potential applications, underscoring its relevance to researchers and drug development professionals. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

## References

- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC). Available at: [\[Link\]](#)

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